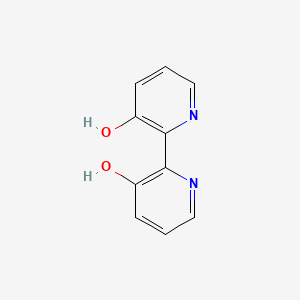

2,2'-Bipyridine-3,3'-diol

Vue d'ensemble

Description

2,2’-Bipyridine-3,3’-diol is an organic compound with the molecular formula C10H8N2O2. It is a derivative of bipyridine, featuring hydroxyl groups at the 3 and 3’ positions. This compound is known for its unique photophysical properties, particularly its ability to undergo excited-state intramolecular proton transfer (ESIPT), making it a subject of interest in various fields of research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bipyridine-3,3’-diol typically involves the functionalization of bipyridine. One common method includes the hydroxylation of 2,2’-bipyridine using suitable oxidizing agents under controlled conditions. The reaction conditions often require specific solvents and temperatures to ensure the selective introduction of hydroxyl groups at the desired positions .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This includes the use of continuous flow reactors and scalable oxidizing agents to achieve high yields and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

2,2’-Bipyridine-3,3’-diol undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the hydroxyl groups to other functional groups.

Substitution: The hydroxyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Substitution Reagents: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or ethers .

Applications De Recherche Scientifique

Coordination Chemistry

BP(OH)₂ serves as an effective ligand in coordination chemistry. It forms stable complexes with transition metals such as cobalt and nickel, influencing the activity of metalloenzymes. These metal-ligand complexes are crucial for catalysis and material science applications.

Photophysical Studies

The compound is recognized for its ability to undergo excited-state intramolecular proton transfer (ESIPT), making it a valuable fluorescent probe in biological studies. This property allows researchers to investigate microenvironmental changes in cells and tissues.

Case Study: Fluorescent Probing

In a study published in the Journal of Physical Chemistry, BP(OH)₂ was utilized as a photophysical probe to assess cellular environments. The results demonstrated its sensitivity to solvent polarity and hydrogen-bonding capabilities, highlighting its utility in real-time cellular imaging .

Organic Light-Emitting Diodes (OLEDs)

BP(OH)₂ has been employed in the development of organic light-emitting diodes due to its thermally activated delayed fluorescence (TADF) properties. This characteristic enhances the efficiency of OLEDs, making them suitable for display technologies.

Case Study: OLED Efficiency

Research indicated that incorporating BP(OH)₂ into OLED structures significantly improved luminous efficiency compared to traditional materials . This advancement showcases its potential in next-generation lighting and display solutions.

Biochemical Interactions

BP(OH)₂ interacts with various biomolecules, influencing cellular processes such as signaling pathways and gene expression. Its chelation ability allows it to modulate enzymatic activities by forming complexes with metal ions.

Antioxidant Activity

Animal model studies have shown that BP(OH)₂ exhibits antioxidant properties at lower dosages, providing neuroprotective effects against oxidative stress . This application is particularly relevant in neurobiology and pharmacology.

Mécanisme D'action

The primary mechanism of action for 2,2’-Bipyridine-3,3’-diol involves its ability to undergo excited-state intramolecular proton transfer (ESIPT). This process involves the transfer of a proton within the molecule upon excitation by light, leading to unique photophysical properties. The molecular targets and pathways involved include the interaction with various solvents and the formation of hydrogen bonds, which influence the ESIPT process .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2’-Bipyridine: Lacks the hydroxyl groups, resulting in different photophysical properties.

4,4’-Bipyridine: Has a different substitution pattern, affecting its coordination chemistry.

3,3’-Bipyridine: Similar structure but without the hydroxyl groups, leading to different reactivity

Uniqueness

2,2’-Bipyridine-3,3’-diol is unique due to its dual hydroxyl groups, which enable ESIPT and enhance its utility as a fluorescent probe and in electronic applications. Its ability to form stable complexes with metal ions also distinguishes it from other bipyridine derivatives .

Activité Biologique

Overview

2,2'-Bipyridine-3,3'-diol (BP(OH)₂) is an organic compound with the molecular formula C₁₀H₈N₂O₂. It is a derivative of bipyridine characterized by hydroxyl groups at the 3 and 3' positions. This compound has garnered attention due to its unique photophysical properties, particularly its ability to undergo excited-state intramolecular proton transfer (ESIPT), which has implications for various biological and chemical applications.

Photophysical Properties

BP(OH)₂ exhibits both ESIPT and thermally activated delayed fluorescence (TADF) properties. The ESIPT process is crucial for its photophysical behavior, allowing it to serve as an effective fluorescent probe in biological studies. The mechanism involves the rapid transfer of protons within the molecule upon excitation, leading to distinct fluorescence characteristics that can be exploited in cellular imaging and tracking .

Biochemical Interactions

BP(OH)₂ plays a significant role in biochemical reactions due to its ability to bind with various biomolecules, including enzymes and proteins. It can chelate with transition metals such as cobalt and zinc, influencing metalloenzyme activity and cellular processes . The binding interactions are modulated by environmental factors such as pH and the presence of other ligands, which can alter the compound's fluorescence properties .

Fluorescent Probes

BP(OH)₂ has been utilized as a fluorescent marker in biological research due to its sensitivity to microenvironment changes. Its binding to cyclodextrins and human serum albumin has been extensively studied, revealing stoichiometric ratios and binding constants that inform its use as a probe in various biological systems . The compound's fluorescence is particularly sensitive to changes in hydrophobicity and cavity size of host molecules, making it valuable for studying protein interactions and cellular environments .

Neuroprotective Effects

Research indicates that BP(OH)₂ may exhibit neuroprotective properties at lower doses. In animal models, it has shown potential in mitigating oxidative stress-related damage, suggesting a role in neuroprotection through antioxidant mechanisms. This aspect highlights its potential therapeutic applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Studies

-

Binding Studies with Human Serum Albumin (HSA) :

A study investigated BP(OH)₂'s binding affinity to HSA, revealing a strong interaction characterized by a 1:1 stoichiometry. The spectral changes observed indicated that BP(OH)₂ binds within the hydrophobic cavity of HSA's subdomain IIA, demonstrating its utility as a microenvironment-sensitive probe in biological systems . -

Zinc Ion Detection :

In DMSO-water mixtures, BP(OH)₂ was shown to selectively bind Zn²⁺ ions, resulting in enhanced fluorescence emission. This property makes it a promising candidate for developing selective sensors for metal ions in biological applications . -

Excited-State Dynamics :

Research on the excited-state dynamics of BP(OH)₂ revealed that the compound undergoes single ESIPT upon excitation, facilitating efficient energy transfer processes critical for high luminescence efficiency. This understanding contributes to optimizing BP(OH)₂ for applications in organic light-emitting diodes (OLEDs) as well as biological imaging .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2,2'-bipyridine-3,3'-diol?

- Methodology : The compound can be synthesized via condensation reactions using furil (1,2-diketone derivatives) and ammonia under catalytic conditions (e.g., Ru/Al₂O₃) . Purification often involves recrystallization from polar aprotic solvents (e.g., DMF or ethanol) under inert atmospheres to prevent oxidation. Chromatographic techniques (e.g., silica gel column chromatography) are recommended for isolating derivatives .

Q. How is the structural integrity of this compound confirmed in synthetic products?

- Methodology : Key techniques include:

- 1H/13C NMR : To verify hydrogen bonding patterns and aromatic proton environments .

- Single-crystal X-ray diffraction : Essential for resolving chiral atropisomerism and hydrogen-bonded networks .

- Elemental analysis and IR spectroscopy : To confirm stoichiometry and functional groups (e.g., hydroxyl and pyridine moieties) .

Q. What safety protocols should be followed when handling this compound?

- Guidelines :

- Work in a well-ventilated fume hood with PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact .

- Store in dark, dry conditions under inert gas (e.g., N₂) to prevent degradation. Avoid contact with oxidizers .

- Note: Acute toxicity data are limited, so treat as a potential irritant and follow institutional waste disposal protocols .

Advanced Research Questions

Q. How does solvent polarity influence the excited-state intramolecular double proton transfer (ESIDPT) mechanism in this compound derivatives?

- Mechanistic Insight : Solvent polarity modulates hydrogen-bond strength and proton transfer kinetics. In polar solvents (e.g., DMSO), stabilization of zwitterionic intermediates promotes a stepwise ESIDPT, whereas nonpolar solvents favor concerted pathways. Time-resolved fluorescence spectroscopy and DFT/TD-DFT calculations are critical for tracking solvent-dependent dynamics .

Q. What role does this compound play in coordination chemistry and luminescent materials?

- Applications :

- Acts as a bidentate ligand for transition metals (e.g., Ru, Os) in photoelectrochemical cells. For example, Ru(II) complexes exhibit metal-to-ligand charge transfer (MLCT) states with tunable emission .

- Forms supramolecular host-guest complexes with cucurbiturils, enabling applications in molecular sensing. Analytical methods include UV-vis titration and cyclic voltammetry .

Q. Can the electrochemical properties of this compound-based complexes be tailored for redox catalysis?

- Experimental Design :

- Synthesize Ru(II) or Os(II) complexes and characterize their redox potentials via cyclic voltammetry. The ligand’s hydroxyl groups enable pH-dependent redox tuning .

- Compare HOMO-LUMO gaps using DFT to predict catalytic activity in hydrogen evolution or CO₂ reduction .

Q. How do structural modifications (e.g., carboxylation) alter the functionality of this compound?

- Derivatization Strategies :

- Introduce carboxylic acid groups (e.g., 2,2'-bipyridine-3,3'-dicarboxylic acid) to enhance metal-binding affinity. This modification is achieved via oxidation or cross-coupling reactions .

- Applications include ionochromic sensors and MOF construction. Characterization via XPS and thermogravimetric analysis (TGA) is recommended .

Q. What advanced techniques resolve the chiral atropisomerism observed in this compound derivatives?

- Analytical Approaches :

Propriétés

IUPAC Name |

2-(3-hydroxypyridin-2-yl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-7-3-1-5-11-9(7)10-8(14)4-2-6-12-10/h1-6,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNRKZBHLCOHNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=C(C=CC=N2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583574 | |

| Record name | (2Z)-2-(3-Hydroxypyridin-2(1H)-ylidene)pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36145-03-6 | |

| Record name | (2Z)-2-(3-Hydroxypyridin-2(1H)-ylidene)pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bipyridine-3,3'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.